9-cyclopropyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-9H-purine
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Overview
Description
9-cyclopropyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-9H-purine is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-9H-purine typically involves multiple steps. One common approach is to start with a purine derivative and introduce the cyclopropyl group through a cyclopropanation reaction. The triazole ring can be formed via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The piperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
9-cyclopropyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. The triazole ring and piperazine moiety can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
9H-Purine-2,6-diamine: Another purine derivative with different substituents.
1H-1,2,3-Triazole derivatives: Compounds with similar triazole rings but different functional groups.
Piperazine derivatives: Compounds with the piperazine moiety but different attached groups.
Uniqueness
The uniqueness of 9-cyclopropyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-9H-purine lies in its combination of a cyclopropyl group, triazole ring, and piperazine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H21N9 |
---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
9-cyclopropyl-6-[4-[2-(triazol-1-yl)ethyl]piperazin-1-yl]purine |
InChI |
InChI=1S/C16H21N9/c1-2-13(1)25-12-19-14-15(17-11-18-16(14)25)23-8-5-22(6-9-23)7-10-24-4-3-20-21-24/h3-4,11-13H,1-2,5-10H2 |
InChI Key |
KSAZWQVXJPSTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)CCN5C=CN=N5 |
Origin of Product |
United States |
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